
N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide
説明
N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as PPMP, is a chemical compound that has been widely studied for its potential therapeutic applications. PPMP belongs to the class of benzamide compounds and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide is not fully understood, but it is thought to involve the inhibition of glycosphingolipid biosynthesis. Glycosphingolipids are important components of cell membranes and are involved in a variety of cellular processes. By inhibiting their biosynthesis, N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide may disrupt cellular signaling pathways and affect cellular function.
Biochemical and Physiological Effects
N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of conditions.
実験室実験の利点と制限
N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high yields and purity. It has been shown to have a variety of potential therapeutic applications, making it a useful tool for studying cellular processes and disease mechanisms. However, there are also limitations to using N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on cellular signaling pathways. Additionally, N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide may have off-target effects that could complicate interpretation of experimental results.
将来の方向性
There are many future directions for research on N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Another area of interest is the development of more potent and selective inhibitors of glycosphingolipid biosynthesis. N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide has shown promise as a potential therapeutic agent, but more research is needed to optimize its efficacy and minimize potential side effects. Finally, further research is needed to elucidate the mechanism of action of N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide and its effects on cellular signaling pathways. This could lead to the development of new therapeutic agents targeting these pathways.
科学的研究の応用
N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide has been widely studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines. N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of conditions.
特性
IUPAC Name |
N-(3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c24-21(22-14-6-9-18-7-2-1-3-8-18)20-12-10-19(11-13-20)17-23-15-4-5-16-23/h1-3,7-8,10-13H,4-6,9,14-17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHRQFNVRQNLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



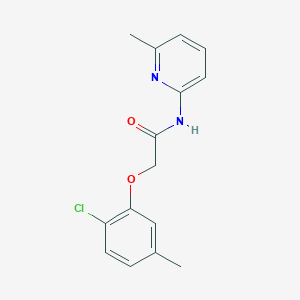
![4-ethyl-7-methyl-5-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-2-one](/img/structure/B4735932.png)
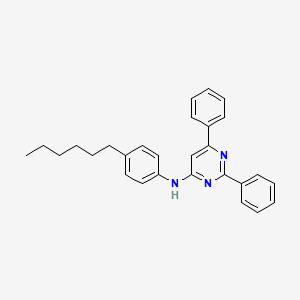
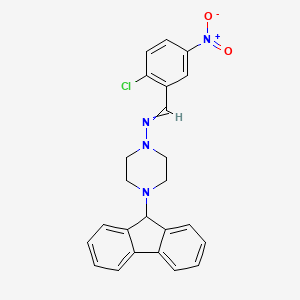
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4735946.png)
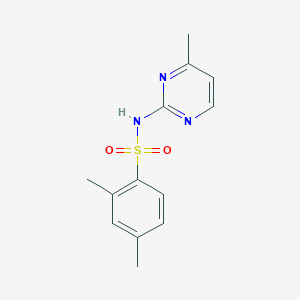
![N-allyl-N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]-2-propen-1-amine](/img/structure/B4735955.png)
![4-{[3-(4-ethoxy-3-methoxyphenyl)propanoyl]amino}benzamide](/img/structure/B4735958.png)
![5-chloro-2-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4735965.png)
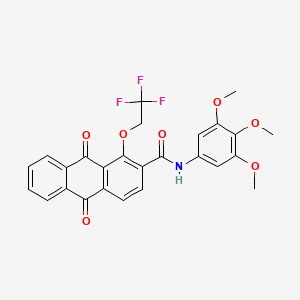
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4735973.png)
![3-[(3,5-dimethylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4735978.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4735983.png)
![1-(4-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4735985.png)